molecular formula C19H32N6O3 B5502230 2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5502230
M. Wt: 392.5 g/mol
InChI Key: KNHPCPJPDSMTGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole and pyrimidine derivatives often involves multi-step chemical reactions. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides can be synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides through reaction with hydrazine hydrate in ethanol (Hassan et al., 2014). Similarly, pyrazolo[1,5-a]pyrimidines can be obtained from the reaction of pyrazoles with various reagents under specific conditions, showcasing the versatility and complexity of synthesis routes in this chemical domain (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and MS, alongside X-ray crystallography for solid-state structure determination. For instance, the molecular and crystal structure of 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole was established by X-ray diffraction analysis (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and pyrimidine derivatives are diverse, ranging from nucleophilic substitutions to cycloadditions and condensation reactions. The reactivity is often dictated by the substituents on the core structure and the reaction conditions. For example, substituted 3-hydroxypyrazoles were used in the synthesis of pyrazolo[5,1-a]isoindoles and pyrazolo[5,1-a]isoindole-3-carboxamides through one-pot cascade reactions involving isocyanides and hydrazines (Tian et al., 2015).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, similar to the chemical structure , have been extensively studied. These compounds are synthesized through reactions involving acetylacetone or 2-(4-methoxybenzylidene)malononitrile with amino-N-aryl-1H-pyrazoles, leading to the formation of structurally diverse derivatives. These synthesized compounds are characterized using elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR techniques (Hassan, Hafez, & Osman, 2014).

Biological Activities

The cytotoxic activities of these synthesized compounds have been evaluated against various cancer cell lines. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing potential applications in cancer research (Hassan, Hafez, & Osman, 2014). Moreover, derivatives of thieno[2,3-d]-pyrimidine have shown potent activity against influenza A neuraminidase virus, indicating their potential as antiviral agents (El-All, Atta, Roaiah, Awad, & Abdalla, 2016).

Antimicrobial and Antifungal Effects

Newly synthesized compounds, incorporating pyrazolopyrimidine and similar heterocyclic frameworks, have been tested for their antimicrobial and antifungal activities. These studies have highlighted significant effects against various microorganisms, contributing to the development of new antimicrobial and antifungal agents (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).

properties

IUPAC Name

N,N-dimethyl-2-[[[2-(4-propan-2-ylmorpholin-2-yl)acetyl]amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N6O3/c1-14(2)23-7-8-28-17(13-23)10-18(26)20-11-15-9-16-12-24(19(27)22(3)4)5-6-25(16)21-15/h9,14,17H,5-8,10-13H2,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPCPJPDSMTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)CC(=O)NCC2=NN3CCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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